Benzo[b]thiophen-6-yl trifluoromethanesulfonate
Overview
Description
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is an organic compound with the molecular formula C9H5F3O3S2 . It is primarily used for research and development purposes .
Synthesis Analysis
The compound has been used in the synthesis of brexpiprazole, an antipsychotic drug. The synthesis involves two key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is a novel palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophen-6-yl trifluoromethanesulfonate is based on the benzo[b]thiophene scaffold, which is a privileged structure in drug discovery .Chemical Reactions Analysis
The key chemical reaction involving Benzo[b]thiophen-6-yl trifluoromethanesulfonate is the Buchwald–Hartwig amination, which is a palladium-catalyzed carbon-nitrogen bond-forming reaction .Scientific Research Applications
One-Step Synthesis of Benzo[b]thiophenes
Benzo[b]thiophen-6-yl trifluoromethanesulfonate can be used in the one-step synthesis of benzo[b]thiophenes. This process involves an aryne reaction with alkynyl sulfides, which results in a wide range of 3-substituted benzothiophenes . This method is significant because it allows for the synthesis of diverse multisubstituted benzothiophene derivatives in a one-step intermolecular manner .
Synthesis of Multisubstituted Benzothiophenes
This compound can also be used in the synthesis of multisubstituted benzothiophenes. These are important because they serve in a broad range of research fields including pharmaceutical sciences and materials chemistry . The synthesis of these derivatives is achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Formation of Benzothiophene Scaffold
Benzo[b]thiophen-6-yl trifluoromethanesulfonate can be used in the formation of the benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors . This is a novel approach that starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Synthesis of Benzothiophene Derivatives
The compound can be used in the synthesis of benzothiophene derivatives involving a pentacyclic compound . This is achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
5. Synthesis of Benzothiophene with Four Different Aryl Groups Benzo[b]thiophen-6-yl trifluoromethanesulfonate can be used in the synthesis of benzothiophene bearing four different aryl groups . This is achieved through the halogen-tolerated benzothiophene synthesis and the versatility of C2-position .
Therapeutic Applications
Benzo[b]thiophenes, which can be synthesized using Benzo[b]thiophen-6-yl trifluoromethanesulfonate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophen-6-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDNIGWXSGNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677467 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877264-48-7 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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